

In-Depth Technical Guide: Tetrahydropyran-4-carbaldehyde (CAS: 50675-18-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Formyltetrahydropyran

Cat. No.: B1277957

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Abstract

Tetrahydropyran-4-carbaldehyde, with CAS number 50675-18-8, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, comprising a saturated six-membered oxygen-containing ring and a reactive aldehyde functionality, make it a valuable precursor for a diverse array of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its significant applications, particularly in the development of targeted therapeutics such as Menin-MLL interaction inhibitors for the treatment of acute leukemias. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

Tetrahydropyran-4-carbaldehyde is a colorless to light yellow liquid under standard conditions. [1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₀ O ₂	[2]
Molecular Weight	114.14 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	176.9 °C at 760 mmHg	[3]
Density	1.096 g/cm ³	[2]
Flash Point	65.1 °C	[3]
Refractive Index	1.513	[2]
Storage Temperature	0 - 10 °C, under inert gas	[4]

Table 2: Spectroscopic Data

While experimental spectral data is not readily available in public databases, predicted ¹H NMR data provides valuable guidance for characterization.

Spectroscopy	Predicted Data	Reference(s)
¹ H NMR (CDCl ₃ , 400 MHz)	δ: 9.62 (s, 1H), 4.15-4.17 (d, 2H), 3.45-3.55 (t, 2H), 3.15-3.18 (m, 2H), 1.99-2.15 (m, 1H), 1.82-1.89 (d, 2H)	[3]
¹³ C NMR	Data not available in search results.	
Infrared (IR)	Data not available in search results.	
Mass Spectrometry (MS)	Data not available in search results.	

Safety Information

Safe handling of Tetrahydropyran-4-carbaldehyde is crucial in a laboratory setting. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[5]

Table 3: Hazard and Precautionary Statements

Classification	Code	Statement	Reference(s)
Hazard Statements	H315	Causes skin irritation.	[6]
H317	May cause an allergic skin reaction.	[7]	
H319	Causes serious eye irritation.	[7]	
H335	May cause respiratory irritation.	[6]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[7]
P280	Wear protective gloves/eye protection/face protection.	[7]	
P302+P352	IF ON SKIN: Wash with plenty of water.	[7]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7]	

Experimental Protocols: Synthesis of Tetrahydropyran-4-carbaldehyde

Several synthetic routes to Tetrahydropyran-4-carbaldehyde have been reported. The following protocols provide detailed methodologies for its preparation.

Synthesis via Reduction of Tetrahydropyran-4-carbonitrile

This method involves the reduction of the corresponding nitrile using a hydride reducing agent.

Experimental Protocol:

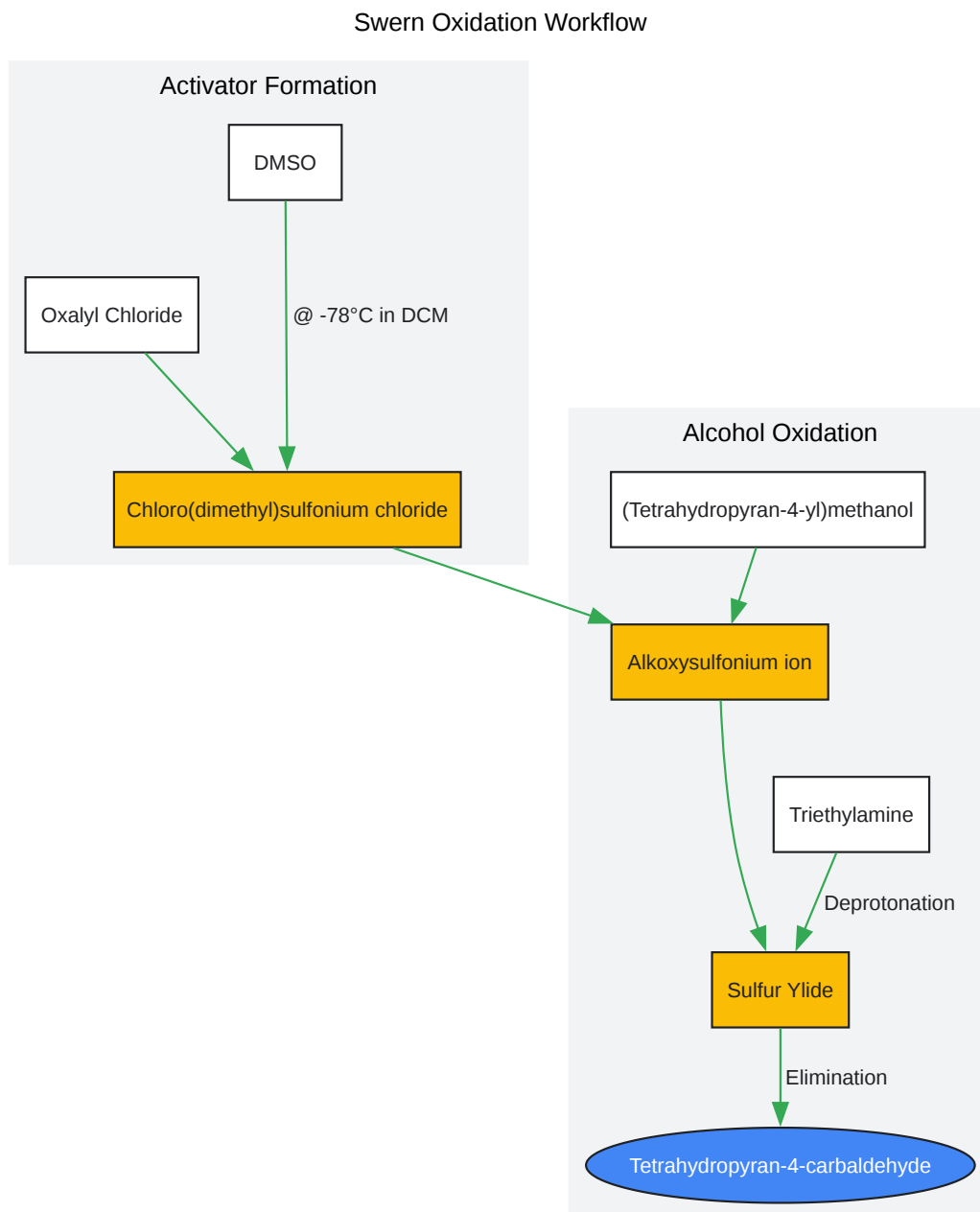
- To a solution of Tetrahydropyran-4-carbonitrile (1.0 g, 9.0 mmol) in toluene (10 mL) at -78 °C, slowly add a 1.0 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (10.8 mL, 10.8 mmol).^[6]
- Stir the reaction mixture at -78 °C for 1 hour.^[6]
- Allow the reaction to slowly warm to room temperature.^[6]
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.^[6]
- Extract the product with ethyl acetate.^[6]
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.^[6]
- Filter and concentrate the solution under reduced pressure to yield Tetrahydropyran-4-carbaldehyde.^[6]

Alternative Synthesis: Swern Oxidation of (Tetrahydropyran-4-yl)methanol

The Swern oxidation provides a mild and efficient method for the oxidation of the corresponding primary alcohol to the aldehyde.^{[8][9]}

Experimental Protocol:

- In a flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
- Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.
- After stirring for 15 minutes, add a solution of (Tetrahydropyran-4-yl)methanol (1.0 eq) in DCM dropwise.
- Stir the mixture for 30 minutes at -78 °C.
- Add triethylamine (5.0 eq) dropwise and continue stirring for another 30 minutes at -78 °C.
- Allow the reaction to warm to room temperature.
- Quench the reaction with water and extract the product with DCM.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired aldehyde.



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Caption: Swern oxidation workflow for the synthesis of Tetrahydropyran-4-carbaldehyde.

Alternative Synthesis: Prins Reaction

The Prins reaction offers another strategic approach to the tetrahydropyran core, typically involving the acid-catalyzed condensation of an alkene with an aldehyde.^{[10][11]} While a direct one-step synthesis of Tetrahydropyran-4-carbaldehyde via a Prins reaction is less common, multi-step sequences involving Prins cyclization can be employed to generate substituted tetrahydropyrans that can be subsequently converted to the target aldehyde.

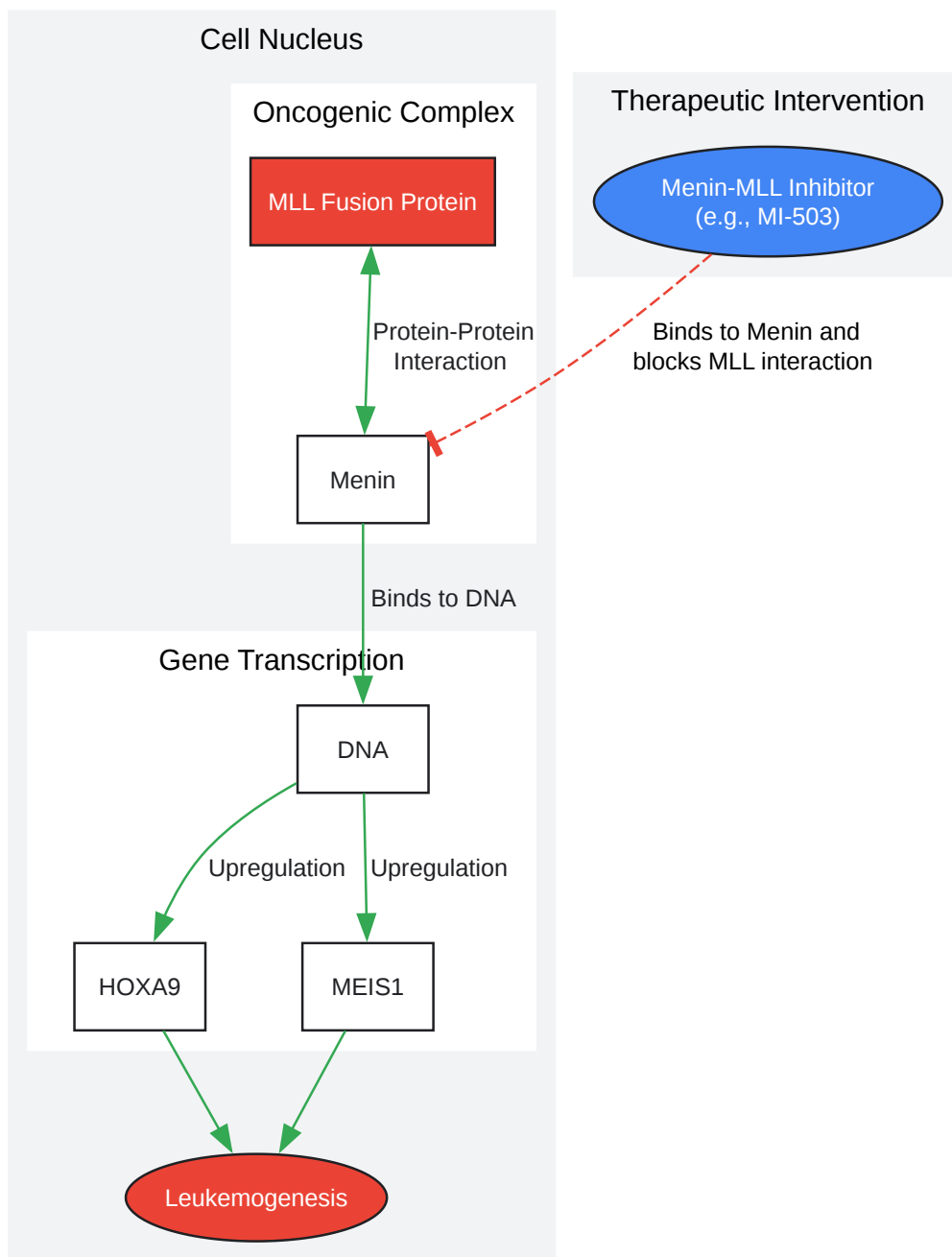
Applications in Drug Discovery: Synthesis of Menin-MLL Inhibitors

A significant application of Tetrahydropyran-4-carbaldehyde is its use as a key intermediate in the synthesis of small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver in certain types of acute leukemia, making its inhibition a promising therapeutic strategy.^{[12][13]}

The Menin-MLL Signaling Pathway in Leukemia

In MLL-rearranged leukemias, a chromosomal translocation results in the fusion of the MLL gene with one of over 80 different partner genes.^[14] The resulting MLL fusion protein requires interaction with the scaffold protein Menin to drive the expression of downstream target genes, such as HOXA9 and MEIS1, which promote leukemogenesis.^{[12][13]} Small molecule inhibitors that bind to Menin and disrupt its interaction with the MLL fusion protein can downregulate the expression of these oncogenic genes, leading to cell differentiation and apoptosis.

Menin-MLL Signaling Pathway in Leukemia



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Caption: The role of the Menin-MLL interaction in leukemia and its inhibition.

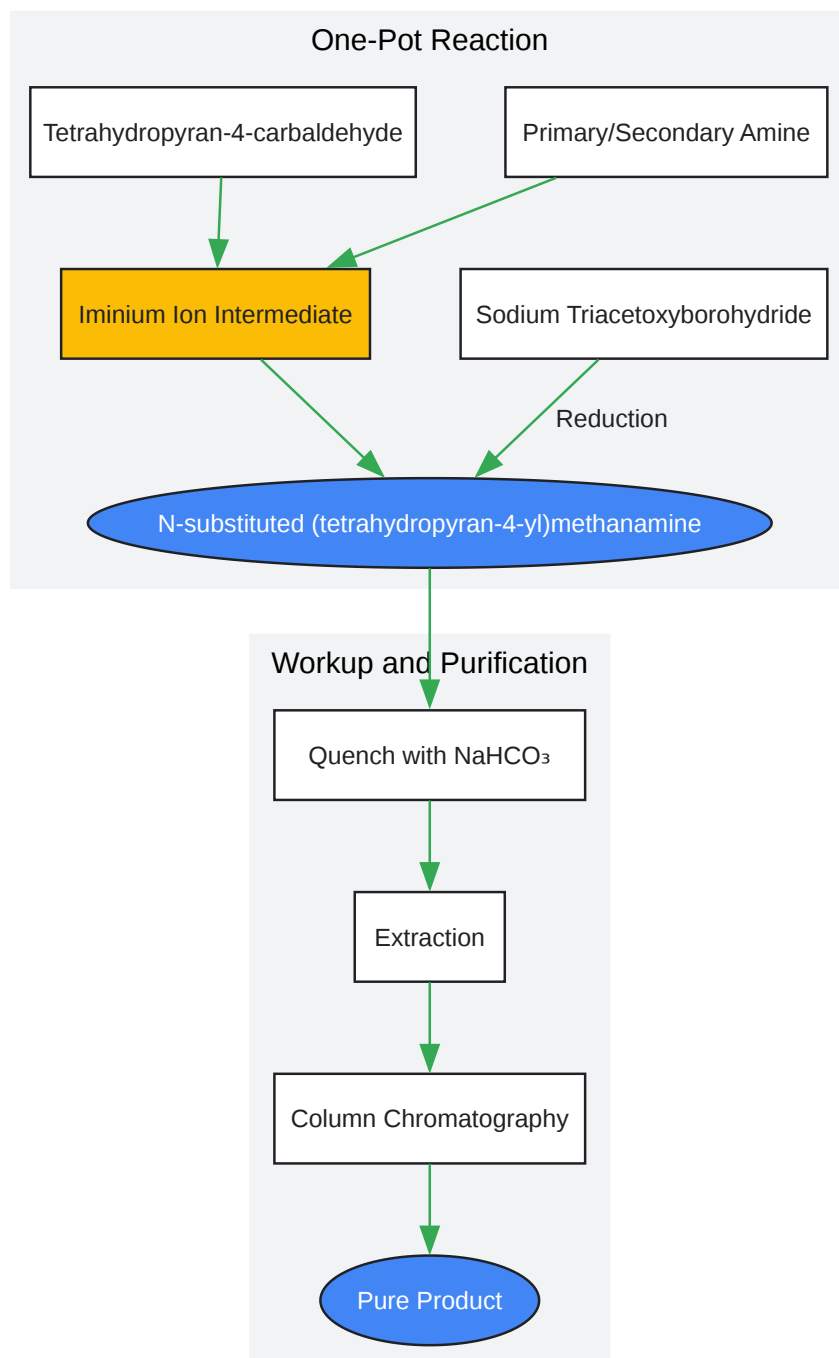
Experimental Workflow: Synthesis of a Menin-MLL Inhibitor Precursor

Tetrahydropyran-4-carbaldehyde serves as a crucial starting material for the synthesis of the piperidine moiety found in many Menin-MLL inhibitors, such as MI-503.^{[15][16][17]} A key step in this process is reductive amination.

Experimental Protocol: Reductive Amination

- Dissolve Tetrahydropyran-4-carbaldehyde (1.0 eq) and a suitable primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
- Add a reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq), to the mixture.
- Stir the reaction at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired N-substituted tetrahydropyran-4-yl)methanamine derivative.

Reductive Amination Workflow



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Caption: General workflow for the reductive amination of Tetrahydropyran-4-carbaldehyde.

Conclusion

Tetrahydropyran-4-carbaldehyde is a versatile and valuable building block for organic synthesis and drug discovery. Its straightforward synthesis and reactive aldehyde group allow for its incorporation into a wide range of molecular scaffolds. The critical role of this compound as a precursor to potent Menin-MLL inhibitors highlights its importance in the development of targeted therapies for acute leukemias. The information and protocols provided in this guide are intended to support further research and innovation in this exciting field.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Tetrahydropyran-4-carbaldehyde (CAS: 50675-18-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277957#tetrahydropyran-4-carbaldehyde-cas-number-50675-18-8]

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